Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
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Overview
Description
Typically, compounds like this one are organic molecules that may be used in the synthesis of various pharmaceuticals or other organic compounds. They often contain functional groups that allow them to undergo a variety of chemical reactions .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each requiring specific reagents and conditions. The exact process would depend on the structure of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, a compound with a hydroxyl group (-OH) might undergo reactions such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various experimental techniques. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Antimicrobial and Antitumor Activity
Complex organic molecules, including those with spiro and piperidine structures, have been synthesized and evaluated for antimicrobial and antitumor activities. For instance, the synthesis of spiropiperidine derivatives has been reported with a focus on their potential as acetyl-CoA carboxylase inhibitors, highlighting the significance of such compounds in developing new therapeutic agents (Huard et al., 2012). Additionally, novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and evaluated for their pharmacological and antitumor activities, identifying potent and selective inhibitors for specific targets (Li et al., 2013).
Chemical Synthesis and Characterization
The field of chemical synthesis benefits significantly from studies on complex organic molecules, where novel synthesis methods and characterizations of such compounds are explored. For example, research on the synthesis of novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties demonstrates the versatility of these compounds in drug development and the importance of their detailed characterization (Abu‐Hashem et al., 2020).
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, including those with pyrazolo, piperidine, and oxazine rings, play a crucial role in the design of new drugs. The synthesis and evaluation of these compounds contribute to a better understanding of their biological activities and potential therapeutic applications. For instance, the design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors exemplify the application of these molecules in addressing infectious diseases (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Based on the structural similarity to known cdk2 inhibitors, it can be inferred that this compound may interact with cdk2, inhibiting its activity and thus affecting cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect pathways related to cell cycle regulation .
Result of Action
Compounds with similar structures have shown significant cytotoxic activities against various cell lines , suggesting that this compound may also exhibit similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(5-chloro-2-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O5/c1-3-32-23(30)27-11-9-24(10-12-27)28-19(16-5-4-6-21(31-2)22(16)33-24)14-18(26-28)17-13-15(25)7-8-20(17)29/h4-8,13,19,29H,3,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGSPUGJTQNXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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